molecular formula C20H18N2O5 B5204393 N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide

N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5204393
M. Wt: 366.4 g/mol
InChI Key: WQWPCVRFOFWYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BIBN 4096 BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine headaches. BIBN 4096 BS has been extensively studied for its potential therapeutic applications in treating migraines.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS has been extensively studied for its potential therapeutic applications in treating migraines. CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine headaches. N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS selectively blocks the CGRP receptor, thereby preventing the release of CGRP and reducing the frequency and severity of migraines. N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS has also been studied for its potential applications in treating other conditions, such as cluster headaches, neuropathic pain, and inflammatory bowel disease.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS selectively blocks the CGRP receptor, which is a G protein-coupled receptor. CGRP is a neuropeptide that is released from sensory nerves in response to various stimuli, including pain. CGRP binds to the CGRP receptor, which activates a signaling cascade that leads to the release of inflammatory mediators and the dilation of blood vessels. N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS binds to the CGRP receptor and prevents CGRP from binding, thereby reducing the release of inflammatory mediators and the dilation of blood vessels.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS has been shown to effectively reduce the frequency and severity of migraines in clinical trials. It has also been shown to have a favorable safety profile, with no serious adverse events reported. N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS has been shown to have a rapid onset of action and a long duration of effect, making it an attractive treatment option for migraines. N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS has also been shown to have potential applications in treating other conditions, such as cluster headaches, neuropathic pain, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS is a selective antagonist of the CGRP receptor, which makes it an attractive tool for studying the role of CGRP in various physiological and pathological processes. N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS has been used in numerous preclinical studies to investigate the role of CGRP in migraine headaches, as well as other conditions. However, N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS has some limitations for lab experiments. It is a relatively complex molecule, which makes it difficult to synthesize and purify. It is also relatively expensive, which limits its availability for research purposes.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS. One area of research is to investigate the potential applications of N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS in treating other conditions, such as cluster headaches, neuropathic pain, and inflammatory bowel disease. Another area of research is to investigate the potential of N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS as a prophylactic treatment for migraines, as well as its potential to reduce the frequency and severity of migraines in patients who have failed other treatments. Finally, there is a need for further research on the safety and efficacy of N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS, particularly in long-term use and in combination with other medications.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS involves a series of chemical reactions that yield the final product. The starting material is 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, which is treated with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-benzodioxole-5-amine to obtain the amide intermediate. Finally, this intermediate is treated with tert-butyl isocyanate to yield N-1,3-benzodioxol-5-yl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide 4096 BS.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-tert-butyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-20(2,3)22-18(24)13-6-4-11(8-14(13)19(22)25)17(23)21-12-5-7-15-16(9-12)27-10-26-15/h4-9H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWPCVRFOFWYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.